N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333458-91-6) is a glycine derivative featuring a sulfonamide bridge connecting two aromatic rings. The primary structural attributes include:
- 4-Isopropylphenyl group: A bulky, hydrophobic substituent that enhances lipophilicity.
- 4-Methylphenylsulfonyl group: A sulfonyl moiety with a methyl substituent, contributing to electronic modulation and steric effects.
- Molecular Formula: Estimated as C₁₈H₂₁NO₄S (based on structural analogs).
- Molecular Weight: ~355.43 g/mol.
It is supplied at 95% purity for experimental purposes.
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)15-6-8-16(9-7-15)19(12-18(20)21)24(22,23)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFUHDUHZTDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known by its CAS number 333458-91-6, is a sulfonamide derivative that exhibits a range of biological activities. Its molecular formula is with a molecular weight of approximately 347.43 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.43 g/mol |
| Purity | Typically 95% |
| CAS Number | 333458-91-6 |
This compound functions primarily as an inhibitor of certain biological pathways, including those involving G protein-coupled receptors (GPCRs). GPCRs play critical roles in cellular communication and signal transduction, impacting various physiological processes such as inflammation and pain perception .
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Analgesic Properties : The compound has been studied for its analgesic effects, potentially providing relief in pain models. This could be attributed to its interaction with pain-related GPCRs .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in treating infections .
Study on Anti-inflammatory Effects
A study published in PubMed Central explored the anti-inflammatory effects of sulfonamide derivatives, including this compound. The results demonstrated a marked reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Analgesic Activity Assessment
In another study focusing on analgesic properties, the compound was tested in animal models for pain relief efficacy. The findings indicated that it significantly reduced pain responses compared to control groups, supporting its potential use in pain management therapies .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Studies should focus on:
- Cytotoxicity : Evaluating the effects on various cell lines.
- In vivo Toxicity : Determining the safety margins through animal studies.
Scientific Research Applications
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as Tos-N(Ph(4-iPr))Gly-OH, is a chemical compound with the molecular formula C18H21NO4S and a molecular weight of 347.4 g/mol . PubChem identifies several synonyms, including 333458-91-6, MFCD02576815, 2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid, and Oprea1_426005 .
Scientific Research Applications
While the provided search results do not offer explicit applications of this compound, they do present contexts that can be extrapolated for potential uses in scientific research:
- Anti-inflammatory Agents: Benzenesulfonamides, which share structural similarities with this compound, have been investigated for their anti-inflammatory properties . The reference compound could potentially be explored in studies related to inflammation and inflammation-associated disorders .
- 5-HTg Receptor Research: Compounds with sulfonyl groups have been investigated as having activity as 5-HTg receptor antagonists, agonists, and partial agonist activity, and are believed to be of potential use in the treatment or prophylaxis of obesity and type 2 diabetes, to achieve reduction of body weight and of body weight gain, as well as in the treatment or prophylaxis of disorders of the central nervous system such as anxiety, depression, panic attacks, memory disorders, cognitive disorders, epilepsy, sleep disorders, migraine, anorexia, bulimia, binge eating disorders, obsessive compulsive disorders, psychoses, Alzheimer's disease, Parkinson's disease, Huntington's chorea and/or schizophrenia, panic attacks, Attention Deficit Hyperactive Disorder (ADHD), withdrawal from drug abuse .
- Pharmaceutical Research: Given that compounds with similar structural features have been explored as anti-diabetes agents, this glycine derivative could be investigated for related pharmaceutical applications .
- Organic Chemistry Research: this compound could be relevant in the study and application of organic reaction mechanisms . It may also be useful in multicomponent reactions and the construction of highly functionalized structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with similar derivatives:
Key Observations:
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to methyl or methoxy substituents.
- Methoxy groups (CAS 713501-82-7) are electron-donating, altering electronic interactions.
- Steric Bulk : The isopropyl group introduces significant steric hindrance, which may reduce metabolic degradation but limit target engagement.
Regulatory and Commercial Status
- Target Compound: Not listed in prohibited substance lists (e.g., Marlex® guidelines), making it suitable for research. Available commercially at 95% purity.
- Discontinued Compounds : Derivatives like CAS 884987-17-1 are discontinued, possibly due to synthesis challenges or toxicity concerns.
- Medicinal Use : CAS 425414-88-6 is flagged for medicinal applications, suggesting validated biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
